molecular formula C11H16O4 B3123498 4-(Bicyclo[2.2.1]hept-2-yloxy)-4-oxobutanoic acid CAS No. 308289-58-9

4-(Bicyclo[2.2.1]hept-2-yloxy)-4-oxobutanoic acid

Cat. No.: B3123498
CAS No.: 308289-58-9
M. Wt: 212.24 g/mol
InChI Key: JSLHQOQJMVNMBF-UHFFFAOYSA-N
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Description

4-(Bicyclo[2.2.1]hept-2-yloxy)-4-oxobutanoic acid is a bicyclic carboxylic acid derivative characterized by a norbornane (bicyclo[2.2.1]heptane) moiety linked via an ether oxygen to a 4-oxobutanoic acid chain. The bicyclic system may enhance metabolic stability and binding affinity in biological systems, while the 4-oxobutanoic acid moiety offers reactivity for further derivatization or coordination with metal ions .

Properties

IUPAC Name

4-(2-bicyclo[2.2.1]heptanyloxy)-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O4/c12-10(13)3-4-11(14)15-9-6-7-1-2-8(9)5-7/h7-9H,1-6H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSLHQOQJMVNMBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CC2OC(=O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Bicyclo[2.2.1]hept-2-yloxy)-4-oxobutanoic acid typically involves the reaction of bicyclo[2.2.1]hept-2-ene with maleic anhydride under controlled conditions. The reaction proceeds through a Diels-Alder cycloaddition, followed by hydrolysis to yield the desired product. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst to facilitate the cycloaddition process.

Industrial Production Methods

On an industrial scale, the production of 4-(Bicyclo[2.2.1]hept-2-yloxy)-4-oxobutanoic acid may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of advanced catalytic systems and automated control of reaction parameters ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(Bicyclo[2.2.1]hept-2-yloxy)-4-oxobutanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The bicyclic ring system allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens or alkylating agents can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions include various functionalized derivatives of the original compound, such as hydroxylated or halogenated bicyclo[2.2.1]heptane derivatives.

Scientific Research Applications

4-(Bicyclo[2.2.1]hept-2-yloxy)-4-oxobutanoic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound is used in the development of biologically active molecules and as a probe in biochemical assays.

    Medicine: Research into its potential therapeutic applications includes its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(Bicyclo[2.2.1]hept-2-yloxy)-4-oxobutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows for unique binding interactions, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4-(Bicyclo[2.2.1]hept-2-yloxy)-4-oxobutanoic acid with structurally related 4-oxobutanoic acid derivatives, highlighting key differences in substituents, physicochemical properties, and biological activities.

Compound Name Molecular Formula Molecular Weight Substituent Key Properties/Activities References
4-(Bicyclo[2.2.1]hept-2-yloxy)-4-oxobutanoic acid C11H14O4 226.23 Bicyclo[2.2.1]hept-2-yloxy High lipophilicity; potential hTS inhibitor
4-(Allyloxy)-4-oxobutanoic acid C7H10O4 158.15 Allyloxy Thermal degradation studies (Tg ~154–158°C)
4-[(2-Fluorophenyl)amino]-4-oxobutanoic acid C10H10FNO3 211.19 2-Fluorophenylamino Metal coordination; antimicrobial activity
4-(4-Methylphenyl)-4-oxobutanoic acid C11H12O3 192.21 4-Methylphenyl Precursor for COX-2 inhibitors
4-(2-Hydroxy-4-methoxyphenyl)-4-oxobutanoic acid C11H12O5 224.21 2-Hydroxy-4-methoxyphenyl Unknown bioactivity; structural analog

Structural and Functional Insights:

Substituent Effects on Lipophilicity: The bicyclo[2.2.1]heptane group in the target compound increases steric bulk and lipophilicity compared to simpler substituents like allyloxy (logP ~1.5 vs. ~0.8 for allyloxy) . This may enhance membrane permeability in drug design. Amino-linked derivatives (e.g., 4-[(2-ethylphenyl)amino]-4-oxobutanoic acid) exhibit reduced solubility due to hydrogen-bonding interactions, limiting their pharmacokinetic profiles .

Biological Activity: hTS Inhibition: The bicyclo[2.2.1]heptane analog shares structural similarities with 4-oxobutanoic acid derivatives reported as human thymidylate synthase (hTS) inhibitors, a target in cancer therapy . COX-2 Inhibition: Chlorinated phenyl derivatives (e.g., 4-(3,5-dichlorophenyl)-4-oxobutanoic acid) show potent COX-2 inhibitory activity (IC50 < 1 µM), suggesting that electron-withdrawing groups enhance target binding .

Thermal and Chemical Stability: 4-(Allyloxy)-4-oxobutanoic acid undergoes thermal degradation at 154–158°C, forming succinic anhydride and allyl alcohol, while the bicyclo analog’s rigid structure likely improves thermal stability .

Synthetic Versatility: The norbornane core enables diverse functionalization (e.g., carboxylation, esterification) for tailored applications, as seen in methyl 4-(Cbz-amino)-bicyclo[2.2.1]heptane-1-carboxylate .

Biological Activity

Overview

4-(Bicyclo[2.2.1]hept-2-yloxy)-4-oxobutanoic acid is an organic compound notable for its unique bicyclic structure fused with a butanoic acid moiety. This compound has garnered attention in various fields, particularly in medicinal chemistry and biochemistry, due to its potential biological activities and applications.

  • IUPAC Name : 4-(2-bicyclo[2.2.1]heptanyloxy)-4-oxobutanoic acid
  • Molecular Formula : C11H16O4
  • CAS Number : 308289-58-9

The biological activity of 4-(Bicyclo[2.2.1]hept-2-yloxy)-4-oxobutanoic acid is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The bicyclic structure facilitates unique binding interactions, influencing various biochemical pathways:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It may act as a modulator of certain receptors, affecting signal transduction mechanisms.

Antiplatelet Activity

Research indicates that related compounds exhibit significant antiplatelet activity, particularly through the inhibition of thromboxane A2 (TXA2) receptors. For instance, analogs of bicyclo[2.2.1]heptane derivatives have demonstrated the ability to inhibit platelet aggregation induced by TXA2 . This suggests that 4-(Bicyclo[2.2.1]hept-2-yloxy)-4-oxobutanoic acid could possess similar properties, making it a candidate for further investigation in cardiovascular therapeutics.

Neuroprotective Effects

There is emerging interest in the neuroprotective effects of bicyclic compounds in general, with some studies suggesting that they may protect neuronal cells from oxidative stress and apoptosis . This area warrants further exploration for 4-(Bicyclo[2.2.1]hept-2-yloxy)-4-oxobutanoic acid.

Case Studies

  • Thromboxane A2 Receptor Studies :
    • A study involving bicyclo[2.2.1]heptene derivatives demonstrated their efficacy as TXA2 antagonists, showing a dose-dependent inhibition of platelet aggregation .
    • The binding affinity was characterized by a KD value of 5.8 nM, indicating potent receptor interaction.
  • Biological Assays :
    • In vitro assays have been conducted to evaluate the effects of related compounds on various biological systems, including cell viability and proliferation assays .

Comparative Analysis

CompoundStructureBiological ActivityNotes
4-(Bicyclo[2.2.1]hept-2-yloxy)-4-oxobutanoic acidStructurePotential antiplatelet and antimicrobial activityUnique bicyclic structure
Bicyclo[3.3.0]octane derivativesSimilar bicyclic structureAntimicrobial propertiesEstablished activity in literature
Bicyclo[3.3.1]nonane derivativesDifferent bicyclic structureNeuroprotective effectsUnder investigation

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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